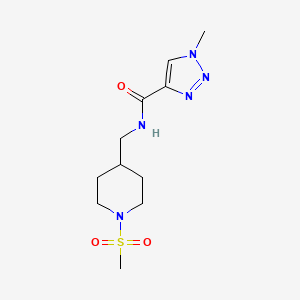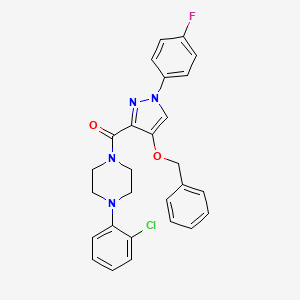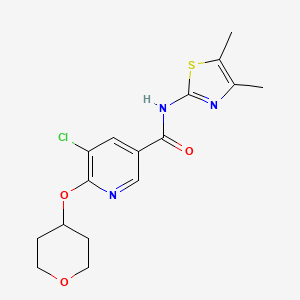
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Patel, Paliwal, and Bhandari (2017) presents the synthesis of N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives, including compounds with structural similarities to N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were evaluated for antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus, Echerichia coli, Candida Albicans, and Mycobacterium tuberculosis, showing significant activity. The synthesis process involves the reaction of Schiff base with amino acetic acid, demonstrating the compound's potential in antimicrobial research applications (Patel, Paliwal, & Bhandari, 2017).
Oxidative C-N Bond Formation
Huo, Tang, Xie, Wang, and Dong (2016) explored the carbon tetrabromide mediated oxidative C-N bond formation, a method that can be applied in synthesizing complex structures similar to this compound. This process facilitates the creation of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild and metal-free conditions, indicating its utility in synthesizing nitrogen-containing heterocycles for various scientific research applications (Huo et al., 2016).
Xanthine Oxidase Inhibitors
Zhang, Zhang, Tu, Wu, Zhang, and Meng (2019) reported on the design, synthesis, and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors, with implications for gout treatment. By introducing a tetrazole moiety and optimizing the structure for interaction with the enzyme, they achieved significant inhibitory activity, showcasing the compound's potential in therapeutic applications and highlighting the importance of structural modification in drug design (Zhang et al., 2019).
Modification to Reduce Metabolism by Aldehyde Oxidase
Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, and Guo (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, an issue relevant for enhancing the stability and efficacy of therapeutic compounds. Their research offers insights into the challenges and strategies in modifying molecular structures to reduce unwanted metabolic degradation, relevant to the development of stable and effective pharmaceuticals (Linton et al., 2011).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)22-14-3-9-23-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAHTYTHZOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)
![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)
![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)
![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

